5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole
Overview
Description
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole is a heterocyclic compound that features an oxazole ring fused with a phenylpropene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole can be achieved through several methods. One common approach involves the Erlenmeyer–Plochl reaction, where substituted aldehydes react with appropriate reagents to form the oxazole ring . Another method includes the nucleophilic attack of a secondary amine on the oxazolone ring under microwave irradiation, yielding the desired compound in good yields .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the phenylpropene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents into the molecule .
Scientific Research Applications
5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.
Industry: It is used in the production of materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-(1-Phenylprop-1-en-2-yl)-1,2-oxazole include other oxazole derivatives and heterocyclic compounds with similar structural features. Examples include:
- 4-Substituted-2-phenyloxazol-5(4H)-ones
- 5-(1-Phenylprop-1-en-2-yl)-1,2,4-oxadiazole
Uniqueness
What sets this compound apart is its specific combination of the oxazole ring and phenylpropene moiety, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
5-(1-phenylprop-1-en-2-yl)-1,2-oxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10(12-7-8-13-14-12)9-11-5-3-2-4-6-11/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAPVNCPFOFZTLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C2=CC=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501287723 | |
Record name | 5-(1-Methyl-2-phenylethenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95843-19-9 | |
Record name | 5-(1-Methyl-2-phenylethenyl)isoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=95843-19-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(1-Methyl-2-phenylethenyl)isoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501287723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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